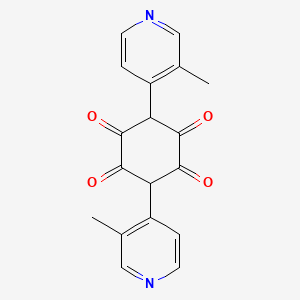
3,6-Bis(3-methylpyridin-4-yl)cyclohexane-1,2,4,5-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Bis(3-methylpyridin-4-yl)cyclohexane-1,2,4,5-tetrone is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclohexane ring substituted with two 3-methylpyridin-4-yl groups and four ketone groups at positions 1, 2, 4, and 5. Its molecular structure allows it to participate in diverse chemical reactions, making it a valuable subject of study in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(3-methylpyridin-4-yl)cyclohexane-1,2,4,5-tetrone typically involves multi-step organic reactions. One common method is the Diels-Alder reaction, where a cyclohexadiene derivative reacts with a suitable dienophile under controlled conditions to form the cyclohexane ring. Subsequent functionalization steps introduce the 3-methylpyridin-4-yl groups and the ketone functionalities. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, use of continuous flow reactors, and efficient purification techniques are essential to achieve high yields and cost-effective production. Industrial methods also focus on minimizing waste and ensuring environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
3,6-Bis(3-methylpyridin-4-yl)cyclohexane-1,2,4,5-tetrone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert ketone groups to alcohols or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
3,6-Bis(3-methylpyridin-4-yl)cyclohexane-1,2,4,5-tetrone has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Mechanism of Action
The mechanism by which 3,6-Bis(3-methylpyridin-4-yl)cyclohexane-1,2,4,5-tetrone exerts its effects involves interactions with molecular targets such as enzymes, receptors, or other biomolecules. These interactions can modulate biological pathways, leading to specific physiological responses. Detailed studies on its binding affinity, specificity, and downstream effects are essential to understand its full potential .
Comparison with Similar Compounds
Similar Compounds
3,6-Di(4-pyridyl)-1,2,4,5-tetrazine: Similar in structure but with different substituents, leading to distinct chemical properties and applications.
3,6-Bis(4-pyridyl)-1,2,4,5-tetrazine: Another related compound with variations in the pyridine substituents, affecting its reactivity and uses.
Uniqueness
3,6-Bis(3-methylpyridin-4-yl)cyclohexane-1,2,4,5-tetrone stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. These properties make it particularly suitable for certain applications where other similar compounds may not perform as effectively.
Properties
CAS No. |
920516-18-3 |
|---|---|
Molecular Formula |
C18H14N2O4 |
Molecular Weight |
322.3 g/mol |
IUPAC Name |
3,6-bis(3-methylpyridin-4-yl)cyclohexane-1,2,4,5-tetrone |
InChI |
InChI=1S/C18H14N2O4/c1-9-7-19-5-3-11(9)13-15(21)17(23)14(18(24)16(13)22)12-4-6-20-8-10(12)2/h3-8,13-14H,1-2H3 |
InChI Key |
FGEGSGICXHFIDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1)C2C(=O)C(=O)C(C(=O)C2=O)C3=C(C=NC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S,3'aR,8'aS,8'bS)-7-chloro-2'-(3-nitrophenyl)spiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B12617921.png)
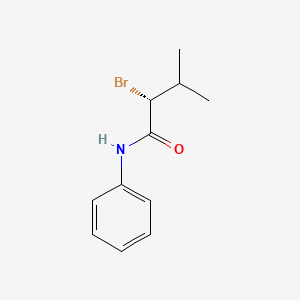

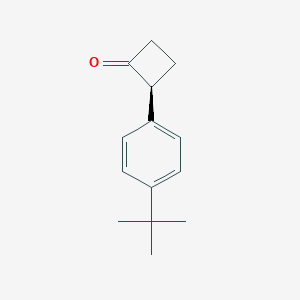
![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 5-bromo-1-methyl-a-oxo-, methyl ester](/img/structure/B12617938.png)
![Carbamic acid, N-[4-[(4-ethyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]-, phenyl ester](/img/structure/B12617946.png)
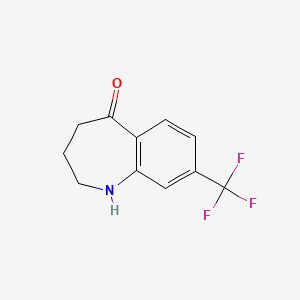
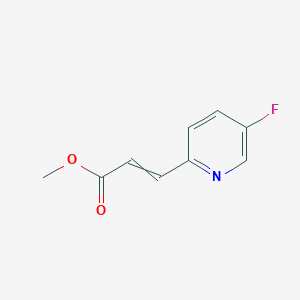
![Ethyl {2-[(2-aminoethyl)carbamoyl]phenoxy}acetate](/img/structure/B12617966.png)
![N-[2-(1H-Indol-2-yl)phenyl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B12617969.png)
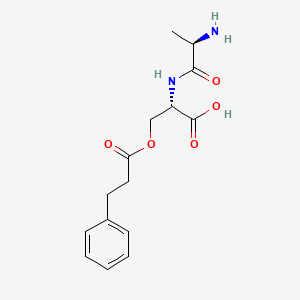
![1-[2-(2-Bromophenyl)ethenyl]-2,3-dimethoxybenzene](/img/structure/B12617980.png)
![2,2'-Sulfonylbis[4,6-bis(2-phenylpropan-2-yl)phenol]](/img/structure/B12617995.png)
![4-[2-(Ethylsulfanyl)ethenyl]benzaldehyde](/img/structure/B12618001.png)
